molecular formula C24H28N6O2 B10926741 6-(4-methoxyphenyl)-N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926741
M. Wt: 432.5 g/mol
InChI Key: TXAFSQBNJGDADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both pyrazole and pyridine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N,1,3-trimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-14-20(16(3)29(5)26-14)13-28(4)24(31)19-12-21(17-8-10-18(32-7)11-9-17)25-23-22(19)15(2)27-30(23)6/h8-12H,13H2,1-7H3

InChI Key

TXAFSQBNJGDADA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.